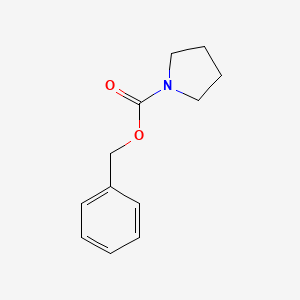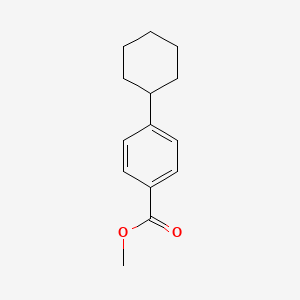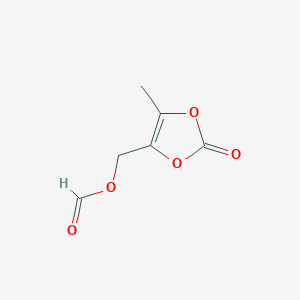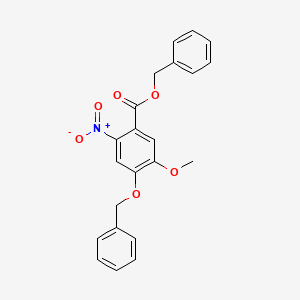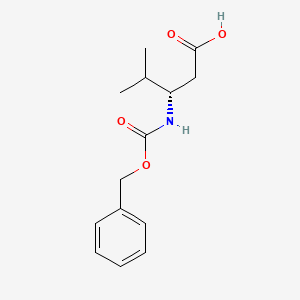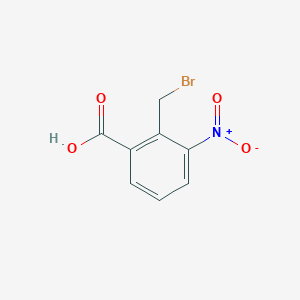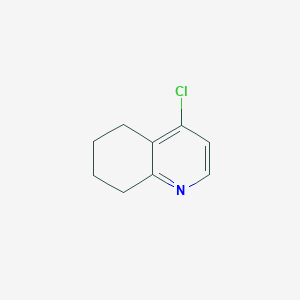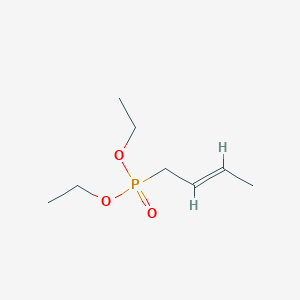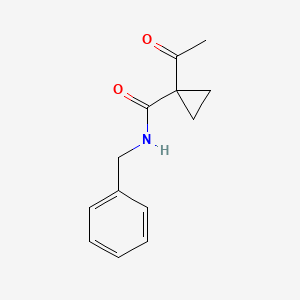
1-Acetyl-N-benzylcyclopropanecarboxamide
Descripción general
Descripción
1-Acetyl-N-benzylcyclopropanecarboxamide is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of acetyl acetic acid benzyl amide II in a 50L reaction vessel, followed by 1,2-dichloroethane, anhydrous dimethylformamide, and anhydrous potassium carbonate . The reaction is controlled at 20-35 °C for 24 hours .Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature . It has a molecular weight of 217.26 g/mol .Aplicaciones Científicas De Investigación
Inhibitors of Acetyl- and Butyrylcholinesterase
1-Acetyl-N-benzylcyclopropanecarboxamide is a compound that has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in clinical applications, and their inhibition can be beneficial in treating diseases like Alzheimer's. Studies show that certain derivatives of this compound demonstrate effective dual inhibition of both enzymes, with some showing better in vitro inhibition than the drug rivastigmine. Molecular docking studies also suggest these compounds interact effectively with target enzymes in both AChE and BChE (Houngbedji et al., 2023).
Synthesis of Novel Antibacterial Compounds
The acetyl derivative of this compound, particularly when paired with a benzofuran moiety, has been used in synthesizing novel antibacterial compounds. These synthesized pyrazole-benzofuran hybrids demonstrated high inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies and molecular docking performed in these studies help explain the inhibitory activities of these compounds (Sanad, Hanna, & Mekky, 2019).
Antitumor Cytostatic Agent
A derivative of this compound, specifically CI-994 or N-acetyldinaline, is being studied as an antitumor cytostatic agent. It has been shown to be a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells, which is related to its antitumor activity. This inhibition of HDAC is an early event in cells treated with CI-994 and is suggested to be closely related to the compound's antitumor properties (Kraker et al., 2003).
Antiarrhythmic Activity
Research has explored the antiarrhythmic potential of compounds derived from this compound. Benzamides with specific structures, including 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, have been synthesized and evaluated for their antiarrhythmic activity. These compounds have shown promise in treating arrhythmias, with some undergoing extensive animal studies and clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Antimicrobial Properties
Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, a derivative of this compound, has shown promising results in producing antimicrobial agents. Among the synthesized derivatives, 1-acetyl-2-benzylpyrrolidine-2-carboxamide has been identified asthe most potent product in terms of antimicrobial activity. This highlights the potential of derivatives of this compound in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Synthesis of Tricyclic Benzodiazepines
1,4-Benzodiazepine N-nitrosoamidines, related to this compound, have been used as intermediates in synthesizing tricyclic benzodiazepines. This process provides an alternative route to compounds like alprazolam and triazolam, highlighting the significance of this compound derivatives in pharmaceutical synthesis (Fustero, González, & del Pozo, 2006).
Prodrug Synthesis for Improved Drug Delivery
The synthesis of N1-acyl derivatives of drugs like allopurinol, using this compound, has been explored to develop prodrugs with improved delivery characteristics. These prodrugs show potential for rectal and parenteral administration, enhancing the bioavailability and efficacy of the drugs (Bundgaard & Falch, 1985).
Synthesis of Phosphonic Acid Derivatives
Acetyl chloride, a derivative of this compound, has been used in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These derivatives are key intermediates in the synthesis of phosphonopeptide with a P-N bond, showing the utility of this compound in diverse chemical syntheses (Yuan, Chen, & Wang, 1991).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed significant inhibition of AChE, particularly when the benzamide was substituted with bulky moieties, suggesting their potential in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
1-acetyl-N-benzylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)13(7-8-13)12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGWBQVWDCUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464390 | |
| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147011-39-0 | |
| Record name | 1-Acetyl-N-benzylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




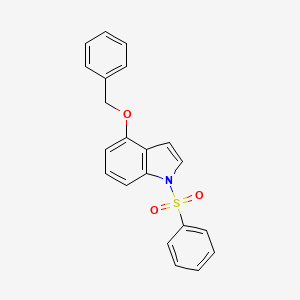
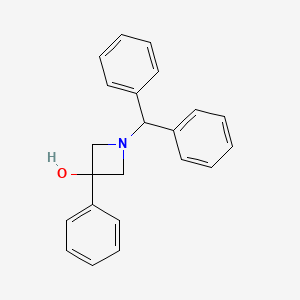
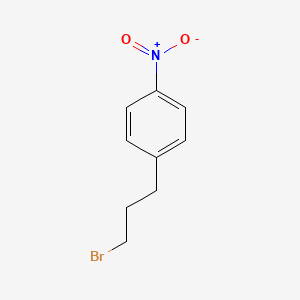
![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)
